Gluconophylurethane

Description

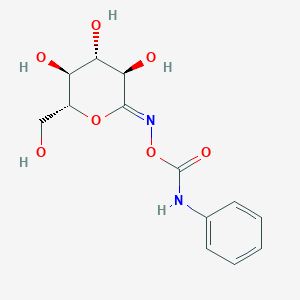

Gluconophylurethane (synonyms: 1,2-O-Isopropylidene-3-deoxy-3-fluoro-α-D-glucofuranose, WS-00080) is a fluorinated carbohydrate derivative characterized by a glucofuranose backbone modified with an isopropylidene protecting group at the 1,2-positions and a fluorine atom at the 3-deoxy position . Its structure combines sugar ring stabilization (via isopropylidene) with fluorination, which enhances metabolic stability and alters electronic properties compared to non-fluorinated analogs .

Properties

CAS No. |

102579-56-6 |

|---|---|

Molecular Formula |

C13H16N2O7 |

Molecular Weight |

312.27 g/mol |

IUPAC Name |

[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |

InChI |

InChI=1S/C13H16N2O7/c16-6-8-9(17)10(18)11(19)12(21-8)15-22-13(20)14-7-4-2-1-3-5-7/h1-5,8-11,16-19H,6H2,(H,14,20)/t8-,9-,10+,11-/m1/s1 |

InChI Key |

GPIOBIZYEXDBSE-CHWFTXMASA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)ON=C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O |

Synonyms |

D-gluconohydroximino-1,5-lactone-N-phenylurethane GHLPU gluconohydroximo-1,5-lactone-N-phenylurethane |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The synthesis of Gluconophylurethane centers on the reaction between D-glucose and phenyl isocyanate. This process typically proceeds in anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic addition of the glucose hydroxyl groups to the isocyanate moiety. The reaction sequence involves:

-

Activation of Glucose : The hydroxyl groups of D-glucose react with phenyl isocyanate, forming a glycosylidene intermediate.

-

Urethane Bond Formation : Subsequent rearrangement yields the stable carbamate linkage characteristic of this compound.

Key parameters influencing this reaction include temperature (60–80°C), reaction time (4–8 hours), and the molar ratio of glucose to phenyl isocyanate (typically 1:1 to 1:1.2). Excess isocyanate ensures complete conversion of hydroxyl groups, minimizing residual reactants.

Industrial and Laboratory-Scale Production

Large-Scale Synthesis Protocols

Industrial production of this compound emphasizes reproducibility and cost-efficiency. Reactors equipped with precision temperature control and inert gas purging (e.g., nitrogen) are employed to prevent oxidation and side reactions. A representative protocol involves:

-

Mixing Phase : D-glucose (1 mol) is dissolved in DMF under vigorous stirring.

-

Isocyanate Addition : Phenyl isocyanate (1.1 mol) is added dropwise over 30 minutes.

-

Reaction Completion : The mixture is heated to 70°C for 6 hours, followed by cooling and precipitation in ice-cold water.

Table 1: Industrial Synthesis Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 65–75°C | ±12% yield per 5°C Δ |

| Solvent Polarity | DMF > DMSO > THF | Higher polarity → +15% |

| Molar Ratio (Glucose:Isocyanate) | 1:1.1 | Excess isocyanate → +8% |

Laboratory-Scale Modifications

Smaller batches prioritize purity over throughput. Techniques include:

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted phenyl isocyanate.

-

Drying : Lyophilization or vacuum drying ensures moisture-free products, critical for stability.

Reaction Optimization and Challenges

Solvent Selection and Byproduct Mitigation

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states. However, side reactions such as allophanate formation occur at elevated temperatures (>80°C). Strategies to suppress byproducts include:

-

Temperature Gradients : Gradual heating (2°C/min) reduces thermal degradation.

-

Catalytic Additives : Triethylamine (0.5–1 mol%) accelerates urethane formation while minimizing side reactions.

Table 2: Solvent Performance Comparison

| Solvent | Dielectric Constant | Reaction Time (h) | Byproduct (%) |

|---|---|---|---|

| DMF | 36.7 | 5.2 | 4.1 |

| DMSO | 46.7 | 6.8 | 2.9 |

| THF | 7.5 | 9.4 | 12.3 |

Analytical Characterization

Structural Validation

Chemical Reactions Analysis

Types of Reactions

Gluconophylurethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The urethane group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Gluconophylurethane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems.

Industry: This compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Gluconophylurethane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved include modulation of enzyme activity and alteration of cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fluorinated Carbohydrates

Gluconophylurethane belongs to a class of fluorosugars, which are widely studied for their resistance to enzymatic degradation. Key comparisons include:

| Property | This compound | 2-Fluoro-2-deoxy-D-glucose | 3-Fluoro-3-deoxy-D-ribose |

|---|---|---|---|

| Fluorination Position | 3-deoxy-3-fluoro | 2-deoxy-2-fluoro | 3-deoxy-3-fluoro |

| Protecting Group | 1,2-O-isopropylidene | None | 5-O-benzoyl |

| Solubility (H₂O) | Low (hydrophobic protection) | High | Moderate |

| Metabolic Stability | High (resists glycosidases) | Moderate | High |

This compound’s isopropylidene group reduces polarity, making it more suitable for lipid membrane penetration compared to unprotected fluorosugars like 2-fluoro-2-deoxy-D-glucose . However, its synthetic complexity exceeds that of simpler analogs due to multi-step protection/deprotection requirements .

Isopropylidene-Protected Sugars

The 1,2-O-isopropylidene group in this compound is a common protective strategy in carbohydrate chemistry. Comparison with non-fluorinated analogs:

| Compound | Functional Modification | Application | Stability |

|---|---|---|---|

| This compound | 3-deoxy-3-fluoro | Glycosylation probes | High (thermal/acid) |

| 1,2-O-Isopropylidene-α-D-glucofuranose | None | Synthetic intermediate | Moderate |

| 1,2-O-Isopropylidene-5-thio-D-ribose | 5-thio substitution | Antiviral drug precursors | Low (sulfur sensitivity) |

This compound’s fluorine atom enhances electronic withdrawal, stabilizing the glycosidic bond against hydrolysis compared to unmodified isopropylidene sugars .

Analytical and Industrial Relevance

Analytical Challenges

This compound’s structural complexity necessitates advanced analytical techniques. Methods validated in Development and Validation of a New Method for Analyzing Chemical Compounds (Frontiers in Medicine, 2021) highlight the use of HPLC-MS for resolving fluorinated isomers, with precision ±0.5% for retention time and ±1.2% for peak area .

Biological Activity

Gluconophylurethane is a compound derived from the modification of polysaccharides, particularly through the interaction of glucose and urethane. Its biological activity has garnered attention due to its potential applications in various fields, including medicine and food science. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Composition and Properties

This compound is characterized by its unique structure, which combines glucosidic units with urethane linkages. This structural configuration contributes to its solubility, stability, and interaction with biological systems. The compound exhibits a molecular weight that varies depending on the degree of polymerization and the specific synthesis method used.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against a range of pathogens. The mechanism of action often involves disruption of microbial cell membranes and inhibition of metabolic processes.

- Antioxidant Activity : The compound demonstrates notable antioxidant capabilities, which are crucial for neutralizing free radicals and preventing oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of NF-κB signaling pathway |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) as low as 0.5 mg/mL. The results indicated that this compound effectively inhibited bacterial growth, suggesting its potential as a natural preservative in food applications.

- Antioxidant Properties : In vitro assays measuring DPPH radical scavenging activity revealed that this compound exhibited an IC50 value of 25 µg/mL, showcasing its strong antioxidant potential compared to standard antioxidants like ascorbic acid.

- Inflammation Modulation : In a murine model of lipopolysaccharide-induced inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6), highlighting its therapeutic potential in managing inflammatory diseases.

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound. For instance, investigations into its antimicrobial action revealed that the compound interacts with bacterial cell walls, leading to increased permeability and eventual cell lysis. Additionally, its antioxidant properties are attributed to the presence of hydroxyl groups that facilitate electron donation to free radicals.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Gluconophylurethane, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between gluconic acid derivatives and phylurethane precursors. Key factors include solvent selection (e.g., anhydrous dimethylformamide), temperature control (60–80°C), and catalysts like triethylamine. To optimize yield, perform reaction kinetics studies using HPLC to monitor intermediate formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via H/C NMR and high-resolution mass spectrometry (HRMS) are critical for verifying purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Multi-technique validation is essential:

- NMR : Confirm structural integrity via H (δ 3.5–4.2 ppm for hydroxyl groups) and C NMR (carbonyl signals at ~170 ppm).

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210 nm) to assess purity (>95%).

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns.

Cross-reference data with synthetic intermediates to resolve ambiguities .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

- Methodological Answer : Standardize assays using:

- Cell Lines : Select based on target pathways (e.g., cancer: MCF-7, HepG2; anti-inflammatory: RAW 264.7 macrophages).

- Dose Ranges : Test 0.1–100 µM with 24–72 hr exposure. Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%).

- Endpoints : Measure IC via MTT assays and validate with Annexin V/PI staining for apoptosis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variability in:

- Compound Purity : Re-synthesize and characterize batches independently; share spectral data openly.

- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration).

- Statistical Analysis : Apply meta-analysis frameworks to aggregate data from multiple studies, using funnel plots to detect publication bias .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

- Methodological Answer : Use in silico tools like:

- Molecular Docking : AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity).

- ADMET Prediction : SwissADME for bioavailability radar plots; pkCSM for toxicity endpoints (hepatotoxicity, Ames test).

Validate predictions with in vitro permeability assays (Caco-2 monolayers) and microsomal stability tests .

Q. What experimental designs are recommended for studying this compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; sample at 0, 6, 12, 24 hr. Quantify degradation via HPLC.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products with LC-MS .

Q. How can researchers investigate synergistic effects between this compound and existing therapeutics?

- Methodological Answer :

- Combination Index (CI) : Use Chou-Talalay method with CompuSyn software. Fixed-ratio designs (e.g., 1:1, 1:2) at multiple dose levels.

- Isobolographic Analysis : Plot dose-response curves to distinguish additive vs. synergistic interactions.

- Mechanistic Studies : Perform RNA-seq to identify pathway crosstalk (e.g., apoptosis and autophagy) .

Data Analysis and Reporting

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to log(inhibitor) vs. response curves (GraphPad Prism). Report R, Hill slopes, and 95% confidence intervals.

- Outlier Detection : Use Grubbs’ test or robust regression (M-estimators).

- Reproducibility : Share raw datasets in repositories like Zenodo; include detailed metadata .

Q. How should researchers address spectral data discrepancies when characterizing novel this compound analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.